

N-Boc-Indoline-7-Carboxylic Acid: A Versatile Scaffold for Pharmaceutical Development

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Compound of Interest

Compound Name: *N-Boc-indoline-7-carboxylic acid*

Cat. No.: B141799

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-indoline-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a key starting material for the synthesis of a variety of biologically active compounds.^{[1][2]} The indoline core is a privileged structure found in numerous natural products and synthetic molecules with diverse pharmacological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective reactions at other positions of the molecule, while the carboxylic acid at the 7-position provides a convenient handle for amide bond formation and further derivatization. This document provides an overview of its applications, particularly in the synthesis of α 1-adrenoceptor antagonists and potential anticancer agents, along with detailed experimental protocols.

Key Applications in Drug Discovery

The rigid framework of the indoline scaffold makes it an attractive starting point for the design of targeted therapies. Derivatives of indoline-7-carboxylic acid have shown significant potential in two primary therapeutic areas:

- **α 1-Adrenoceptor Antagonists:** The indoline-7-carboxamide core is a key structural feature of Silodosin, a selective α 1A-adrenoceptor antagonist used for the symptomatic treatment of

benign prostatic hyperplasia (BPH).[3] The carboxamide group is crucial for the interaction with the receptor.

- Anticancer Agents: Indole and indoline derivatives have been extensively investigated as inhibitors of various signaling pathways implicated in cancer progression. These include the PI3K/Akt/mTOR/NF-κB pathway and several protein kinases, which are critical for cell growth, proliferation, and survival.[4][5][6]

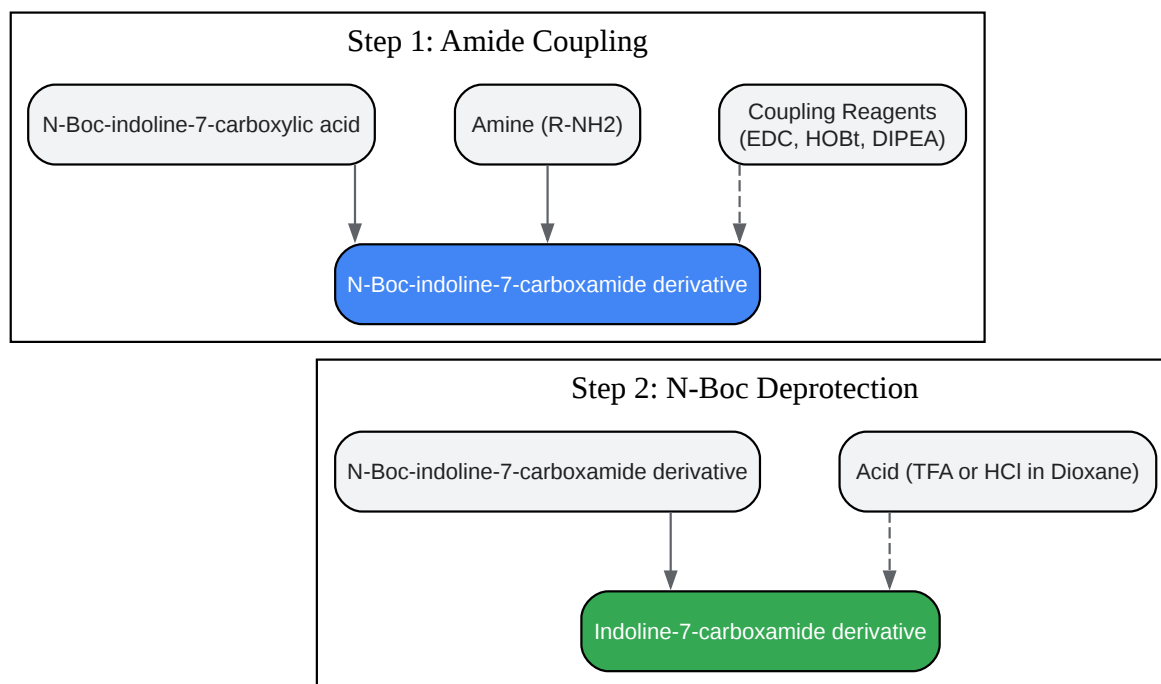
Physicochemical Properties

Property	Value
CAS Number	143262-20-8
Molecular Formula	C ₁₄ H ₁₇ NO ₄
Molecular Weight	263.29 g/mol
Appearance	Solid powder
Melting Point	182 °C (decomposes)

Application 1: Synthesis of α1-Adrenoceptor Antagonist Precursors

The indoline-7-carboxamide moiety is a cornerstone for the development of selective α1-adrenoceptor antagonists like Silodosin. The following protocols outline the general steps for the synthesis of a core intermediate, starting from **N-Boc-indoline-7-carboxylic acid**.

Experimental Workflow: Synthesis of an Indoline-7-Carboxamide Core



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Caption: General workflow for the synthesis of an indoline-7-carboxamide core.

Protocol 1: Amide Coupling of N-Boc-indoline-7-carboxylic acid

This protocol describes a standard procedure for the formation of an amide bond between **N-Boc-indoline-7-carboxylic acid** and a primary or secondary amine using EDC/HOBt coupling agents.

Materials:

- **N-Boc-indoline-7-carboxylic acid**
- Amine (e.g., benzylamine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve **N-Boc-indoline-7-carboxylic acid** (1.0 eq) in anhydrous DCM or DMF.
- Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
- Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-indoline-7-carboxamide derivative.

Protocol 2: N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group under acidic conditions to yield the free indoline-7-carboxamide.

Materials:

- N-Boc-indoline-7-carboxamide derivative
- Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Diethyl ether

Procedure:

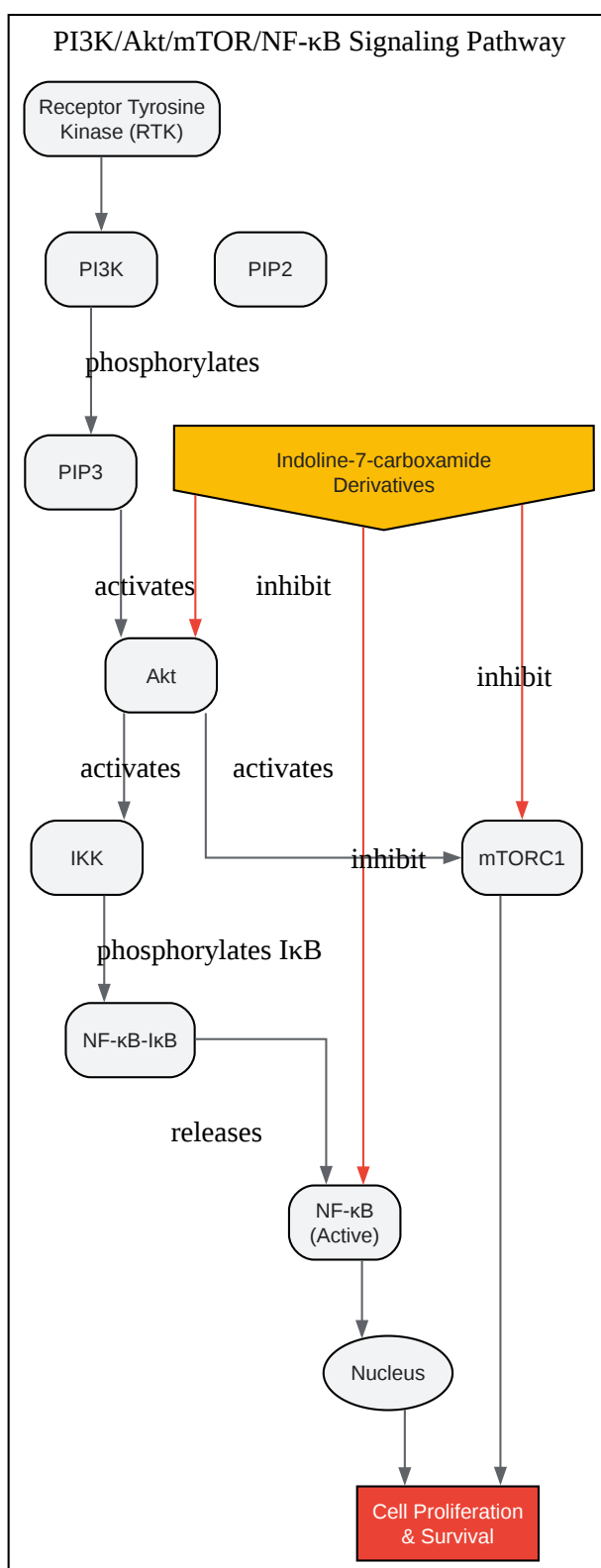
- Dissolve the N-Boc-indoline-7-carboxamide derivative (1.0 eq) in DCM.
- Add TFA (10-20 eq) or an excess of 4M HCl in 1,4-dioxane to the solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Redissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indoline-7-carboxamide. Alternatively, the hydrochloride salt can be precipitated by the addition of diethyl ether to the reaction mixture when using HCl in dioxane.

Application 2: Scaffolds for Anticancer Drug Candidates

Indole and indoline derivatives are potent inhibitors of key signaling pathways in cancer. The **N-Boc-indoline-7-carboxylic acid** scaffold can be utilized to synthesize libraries of compounds for screening against various cancer cell lines and kinase targets.

Targeted Signaling Pathway: PI3K/Akt/mTOR/NF- κ B

Many indole-based compounds exert their anticancer effects by modulating the PI3K/Akt/mTOR/NF- κ B signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and resistance to therapy.^{[4][6][7]}



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Caption: Inhibition of the PI3K/Akt/mTOR/NF- κ B pathway by indoline derivatives.

Biological Activity of Related Indole/Indoline Carboxamides

The following table summarizes the in vitro anticancer activity of various indole and indoline carboxamide derivatives, demonstrating the potential of this chemical class. While not directly synthesized from **N-Boc-indoline-7-carboxylic acid**, they highlight the therapeutic promise of the core scaffold.

Compound Class	Target Cell Line	IC ₅₀ / GI ₅₀ (μM)	Targeted Pathway/Protein
Indole-2-carboxamide (LG25)	MDA-MB-231 (TNBC)	Dose-dependent reduction in viability	Akt/mTOR/NF-κB
Thiazolyl-indole-2-carboxamide (6i)	MCF-7 (Breast Cancer)	6.10 ± 0.4	EGFR, HER2, VEGFR-2, CDK2
Thiazolyl-indole-2-carboxamide (6v)	MCF-7 (Breast Cancer)	6.49 ± 0.3	EGFR, HER2, VEGFR-2, CDK2
3-Methylindole-2-carboxamides (5d, 5e, 5h, 5i, 5j, 5k)	MCF-7 (Breast Cancer)	0.95 - 1.50	EGFR, CDK2
7-Azaindole derivatives (4a, 5j)	A549 (Lung Cancer)	6.23, 4.56 (μg/mL)	Erk5 Kinase

Conclusion

N-Boc-indoline-7-carboxylic acid is a strategic building block for the synthesis of complex molecules with significant pharmaceutical potential. Its utility is demonstrated in the construction of the core structure of drugs like Silodosin and in the exploration of novel anticancer agents targeting critical cell signaling pathways. The provided protocols offer a foundation for researchers to utilize this versatile scaffold in their drug discovery and development programs.

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